2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide
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Description
The compound “2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring attached to a pyridine ring via a sulfanyl group, and an acetamide group attached to a fluorophenyl group . The benzimidazole ring is a fused aromatic ring consisting of benzene and imidazole .Scientific Research Applications
Medicinal Chemistry: Antiproliferative Agents
This compound, featuring an imidazole ring, is structurally related to molecules that have shown significant antiproliferative activity against various cancer cell lines . The presence of the benzimidazole and thioacetamide moieties suggests potential as a tubulin polymerization inhibitor, which could disrupt microtubule assembly in cancer cells, leading to apoptosis . This mechanism is crucial in the development of new chemotherapeutic agents.
Pharmacology: Tubulin Polymerization Inhibition
In pharmacological research, derivatives of benzimidazole have been synthesized and evaluated for their ability to inhibit tubulin polymerization . This process is essential for cell division, and its inhibition is a promising strategy for cancer therapy. The compound could be a candidate for further studies to explore its efficacy in this regard.
Agricultural Chemistry: Antimicrobial Activity
Compounds with an imidazole core have been reported to exhibit antimicrobial properties . While direct evidence for the subject compound’s use in agriculture is not available, its structural similarity to known antimicrobial agents suggests potential applications in protecting crops from bacterial and fungal pathogens.
Material Science: Organic Electronics
Imidazole derivatives have been used as n-type dopants in organic electronics, particularly in organic thin-film transistors (OTFTs) and solar cells . The subject compound could be investigated for its electronic properties and potential use in the fabrication of semiconductor-based polymers or as a dopant to enhance the performance of electronic devices.
Environmental Science: Pollutant Degradation
The benzimidazole moiety is a component of various functional molecules with environmental applications . Although specific applications of the compound in environmental science are not detailed in the available literature, its chemical structure may lend itself to the degradation of pollutants or as a part of sensing materials for environmental monitoring.
Synthetic Chemistry: Building Blocks for Drug Discovery
Benzimidazole and its derivatives are valuable building blocks in synthetic chemistry, often used in the synthesis of more complex molecules with therapeutic potential . The compound could serve as a precursor or intermediate in the synthesis of new drugs, especially those targeting cancer or infectious diseases.
properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS/c21-13-5-3-6-14(11-13)23-18(26)12-27-20-15(7-4-10-22-20)19-24-16-8-1-2-9-17(16)25-19/h1-11H,12H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGGJISJIVGGTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)SCC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide |
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